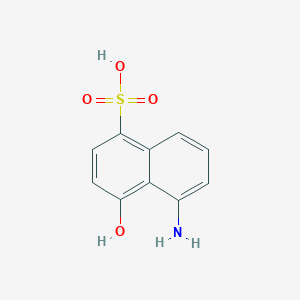

5-Amino-4-hydroxynaphthalene-1-sulfonic acid

説明

5-Amino-4-hydroxynaphthalene-1-sulfonic acid is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes .

特性

IUPAC Name |

5-amino-4-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXXKJYGIOINNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxynaphthalene-1-sulfonic acid typically involves the sulfonation of 1-aminonaphthalene followed by hydroxylation. The reaction conditions often include the use of sulfuric acid and sodium hydroxide .

Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and hydroxylation processes. The reaction is carried out in controlled environments to ensure high yield and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products: The major products formed from these reactions include various naphthalene derivatives, which are used in dye synthesis and other industrial applications .

科学的研究の応用

5-Amino-4-hydroxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-Amino-4-hydroxynaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions are crucial in its role as a precursor in dye synthesis and other applications .

類似化合物との比較

- 1-Aminonaphthalene-4-sulfonic acid

- 4-Aminonaphthalene-1-sulfonic acid

- 7-Amino-4-hydroxynaphthalene-2-sulfonic acid

Uniqueness: 5-Amino-4-hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which enhances its reactivity and versatility in various chemical reactions .

生物活性

5-Amino-4-hydroxynaphthalene-1-sulfonic acid (also known as 5-Amino-1-naphthalenesulfonic acid) is a compound of significant interest in various biological and chemical research fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Amino-4-hydroxynaphthalene-1-sulfonic acid is characterized by the following molecular formula:

This compound features an amino group (-NH2), a hydroxyl group (-OH), and a sulfonic acid group (-SO3H) attached to a naphthalene ring, which contributes to its diverse biological activities.

Biological Activities

The biological activities of 5-amino-4-hydroxynaphthalene-1-sulfonic acid include:

- Antimicrobial Activity : Research indicates that aminonaphthalenesulfonic acids exhibit antibacterial properties against various microorganisms. For instance, studies have shown efficacy against gram-positive and gram-negative bacteria, which is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS) .

- Enzyme Inhibition : 5-Amino-4-hydroxynaphthalene-1-sulfonic acid has been identified as an inhibitor of certain metabolic enzymes, including those involved in the metabolism of drugs and xenobiotics. This inhibition can have implications for drug interactions and toxicity .

The mechanisms through which 5-amino-4-hydroxynaphthalene-1-sulfonic acid exerts its biological effects include:

- Cell Membrane Disruption : By integrating into bacterial membranes, the compound can alter membrane permeability, leading to cell lysis.

- Redox Cycling : The compound's ability to participate in redox reactions may contribute to its antioxidant activity, helping to neutralize free radicals.

- Enzyme Binding : The structural features of the compound allow it to bind effectively to active sites on enzymes, inhibiting their function.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-amino-4-hydroxynaphthalene-1-sulfonic acid:

- Study on Antimicrobial Activity : A study published in Applied Environmental Microbiology reported that certain strains of bacteria could metabolize naphthalenesulfonates, including 5-amino derivatives, indicating potential applications in bioremediation . The study highlighted the compound's role as a sulfur source for microbial growth.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Inhibition | |

| S. aureus | Inhibition | |

| Pseudomonas sp. | Metabolism |

- Antioxidant Activity Assessment : Research published in the Journal of Organic Chemistry evaluated the antioxidant properties of various aminonaphthalenesulfonic acids, including 5-amino derivatives. The study found significant scavenging activity against DPPH radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。